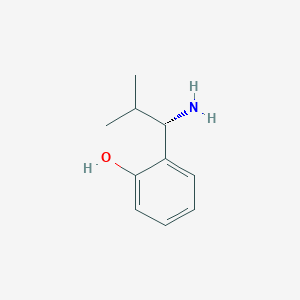![molecular formula C6HBr2ClN2S B12963988 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzothiadiazole core. It is widely used in the synthesis of light-emitting and conducting polymers for organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole typically involves the bromination and chlorination of benzo[c][1,2,5]thiadiazole. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium-catalyzed coupling reactions are often used, with conditions including the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with amines can yield amino-substituted derivatives, while coupling reactions can produce extended conjugated polymers .
Applications De Recherche Scientifique
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole involves its ability to act as an electron acceptor in various applications. The bromine and chlorine atoms contribute to the electron-deficient nature of the compound, making it suitable for use in electron donor-acceptor systems. These systems are crucial in organic electronics, where the compound facilitates charge transport and enhances device performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Similar in structure but lacks the chlorine atom.
4,7-Dibromo-5-fluorobenzo[c][1,2,5]thiadiazole: Contains a fluorine atom instead of chlorine, which affects its electronic properties.
Uniqueness
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic properties. This makes it particularly useful in applications requiring specific electron-accepting characteristics .
Propriétés
Formule moléculaire |
C6HBr2ClN2S |
|---|---|
Poids moléculaire |
328.41 g/mol |
Nom IUPAC |
4,7-dibromo-5-chloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HBr2ClN2S/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H |
Clé InChI |
XZWOATRJMYYWPS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NSN=C2C(=C1Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)

![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)


![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)


![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)




